molecular formula C18H16BrOP B14410084 2-Diphenylphosphanylphenol;hydrobromide CAS No. 81323-71-9

2-Diphenylphosphanylphenol;hydrobromide

Cat. No.: B14410084
CAS No.: 81323-71-9
M. Wt: 359.2 g/mol
InChI Key: BFYSYHQOVDIEDF-UHFFFAOYSA-N
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Description

2-Diphenylphosphanylphenol;hydrobromide is a chemical compound with the molecular formula C18H16BrOP. It is known for its applications in various fields of chemistry and industry due to its unique properties. The compound is characterized by the presence of a diphenylphosphanyl group attached to a phenol moiety, with a hydrobromide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diphenylphosphanylphenol;hydrobromide typically involves the reaction of diphenylphosphine with a phenol derivative in the presence of a hydrobromic acid source. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, catalysts such as palladium or platinum may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the reactants.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Diphenylphosphanylphenol;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phenol group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reducing Agents: Reducing agents such as lithium aluminum hydride are used.

    Electrophiles: Electrophiles like alkyl halides are used in substitution reactions.

Major Products

    Phosphine Oxides: Formed from oxidation reactions.

    Phosphines: Formed from reduction reactions.

    Substituted Phenols: Formed from substitution reactions.

Scientific Research Applications

2-Diphenylphosphanylphenol;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Diphenylphosphanylphenol;hydrobromide involves its interaction with various molecular targets:

    Molecular Targets: The compound interacts with metal centers in coordination complexes.

    Pathways: It participates in catalytic cycles, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Similar in structure but lacks the phenol group.

    Diphenylphosphine: Similar but without the hydrobromide counterion.

    Phenylphosphine: A simpler structure with only one phenyl group.

Uniqueness

2-Diphenylphosphanylphenol;hydrobromide is unique due to the presence of both the diphenylphosphanyl and phenol groups, which confer distinct reactivity and applications compared to its analogs.

Properties

CAS No.

81323-71-9

Molecular Formula

C18H16BrOP

Molecular Weight

359.2 g/mol

IUPAC Name

2-diphenylphosphanylphenol;hydrobromide

InChI

InChI=1S/C18H15OP.BrH/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14,19H;1H

InChI Key

BFYSYHQOVDIEDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3O.Br

Origin of Product

United States

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